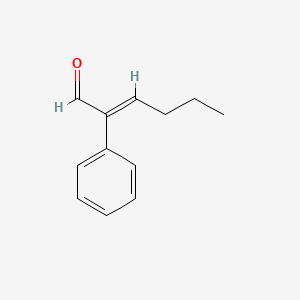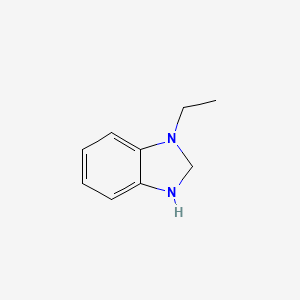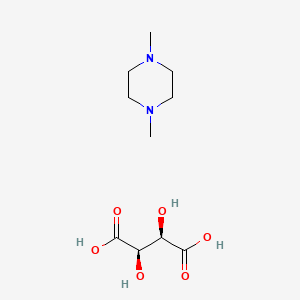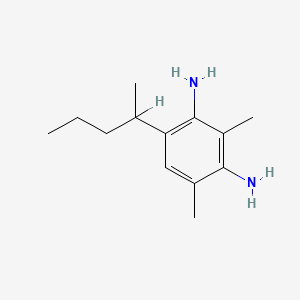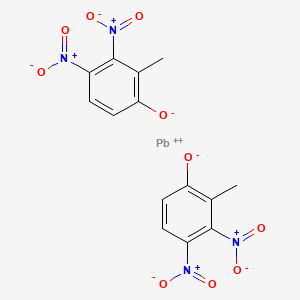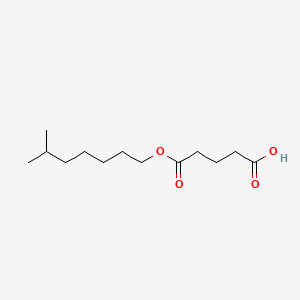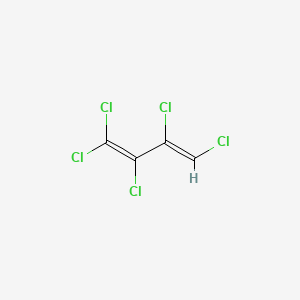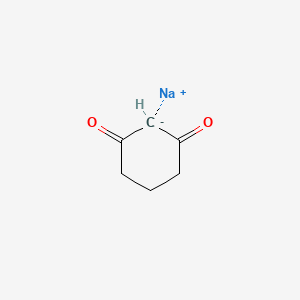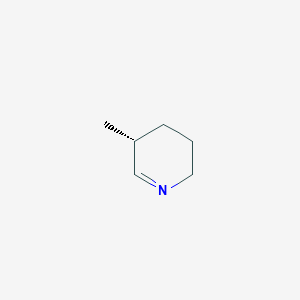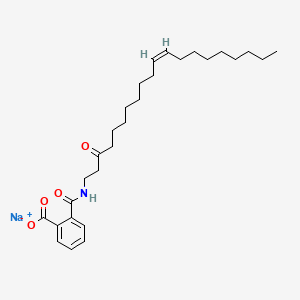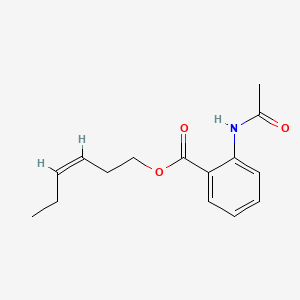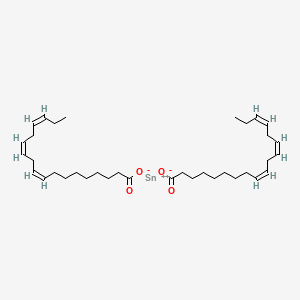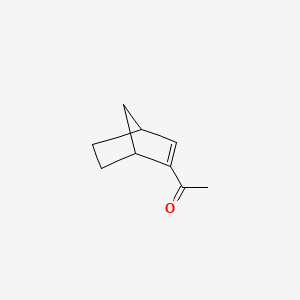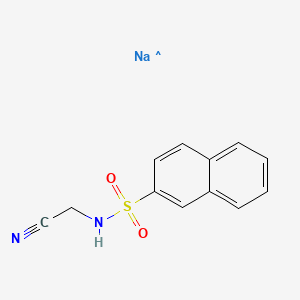
4-Vinyloxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinyloxybenzenesulphonic acid is an organic compound with the molecular formula C8H8O4S. It is characterized by the presence of a vinyloxy group attached to a benzene ring, which is further substituted with a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinyloxybenzenesulphonic acid typically involves the reaction of 4-hydroxybenzenesulphonic acid with acetylene in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process can be summarized as follows:
Starting Material: 4-hydroxybenzenesulphonic acid
Reagent: Acetylene
Catalyst: Palladium on carbon (Pd/C)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Elevated temperature and pressure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as crystallization and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Vinyloxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The vinyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonic acid group can lead to the formation of sulfonates.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-formylbenzenesulphonic acid or 4-carboxybenzenesulphonic acid.
Reduction: Formation of 4-vinyloxybenzenesulfonates.
Substitution: Formation of 4-nitrobenzenesulphonic acid or 4-halobenzenesulphonic acid
Scientific Research Applications
4-Vinyloxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create sulfonated polymers with unique properties.
Biology: Employed in the synthesis of biomaterials, such as hydrogels and scaffolds, which are used in tissue engineering and regenerative medicine.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, including surfactants and detergents, due to its sulfonic acid group
Mechanism of Action
The mechanism of action of 4-vinyloxybenzenesulphonic acid involves its interaction with molecular targets through its functional groups. The vinyloxy group can participate in polymerization reactions, while the sulfonic acid group can form strong ionic interactions with various substrates. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulphonic acid: Lacks the vinyloxy group but has similar sulfonic acid functionality.
4-Methoxybenzenesulphonic acid: Contains a methoxy group instead of a vinyloxy group.
4-Ethenyloxybenzenesulphonic acid: Similar structure but with an ethenyloxy group instead of a vinyloxy group.
Uniqueness
4-Vinyloxybenzenesulphonic acid is unique due to the presence of both the vinyloxy and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in polymerization, complex formation, and various chemical reactions .
Properties
CAS No. |
85554-78-5 |
|---|---|
Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
4-ethenoxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8O4S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h2-6H,1H2,(H,9,10,11) |
InChI Key |
HSWUAGZRTRVDRA-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


